molecular formula C7H5BrF2 B1590535 6-Bromo-2,3-difluorotoluene CAS No. 847502-81-2

6-Bromo-2,3-difluorotoluene

Cat. No.: B1590535
CAS No.: 847502-81-2
M. Wt: 207.01 g/mol
InChI Key: YXTCBTSPHSNDHD-UHFFFAOYSA-N
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Mechanism of Action

Pharmacokinetics

, which could impact its bioavailability.

Action Environment

The action, efficacy, and stability of 3,4-Difluoro-2-methylbromobenzene can be influenced by various environmental factors. For example, certain conditions such as temperature and pH may affect the rate and outcome of the reactions it is involved in . .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Difluoro-2-methylbromobenzene can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to 3,4-Difluoro-2-methylbromobenzene can have lasting effects on cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 3,4-Difluoro-2-methylbromobenzene can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism . High doses of 3,4-Difluoro-2-methylbromobenzene can also result in toxic or adverse effects, including cellular damage and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-difluorotoluene typically involves the bromination of 1,2-difluoro-3-methylbenzene. The process includes the following steps:

    Reactants: 1,2-difluoro-3-methylbenzene, bromine, and iron as a catalyst.

    Conditions: The reaction is carried out at a temperature below 30°C with ice cooling.

    Procedure: Bromine is added dropwise to 1,2-difluoro-3-methylbenzene containing iron. The mixture is stirred at room temperature overnight. The product is then extracted using diethyl ether and purified.

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is manufactured and shipped according to standard practices for research and development purposes .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,3-difluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: Reagents like potassium permanganate or hydrogen gas may be used.

Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions may yield compounds with different functional groups replacing the bromine atom .

Properties

IUPAC Name

1-bromo-3,4-difluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTCBTSPHSNDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478306
Record name 3,4-difluoro-2-methylbromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847502-81-2
Record name 3,4-difluoro-2-methylbromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 847502-81-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 1,2-difluoro-3-methylbenzene (5 g, 39.0 mmol, commercially available from e.g. Sigma-Aldrich, Apollo or Fluorochem) containing iron (0.131 g, 2.342 mmol) was added bromine (2.011 ml, 39.0 mmol) dropwise maintaining a temperature of <30° C. with ice cooling. The mixture was stirred at room temperature overnight. The mixture was partitioned between water (50 mL) and diethyl ether (100 mL). The aqueous phase was extracted with diethyl ether (3×50 mL), combined organic extracts were washed with water (50 mL), 5% sodium thiosulfate solution (50 mL), water (50 mL), brine (50 mL), dried over anhydrous magnesium sulfate and concentrated in vacuo to afford product in 8.07 g. (Caution: by of product=68-70° C. @ 57 mBar).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.131 g
Type
catalyst
Reaction Step One
Quantity
2.011 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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